2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2,3,4,5,6-pentachlorobenzoate
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Overview
Description
The compound is a complex organic molecule that contains a piperidine ring and a benzoisoquinoline ring, both of which are common structures in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would likely be quite complex. It would contain a piperidine ring (a six-membered ring with one nitrogen atom), a benzoisoquinoline structure (a fused ring system containing a benzene ring and an isoquinoline), and a pentachlorobenzoate group (a benzene ring substituted with five chlorine atoms and a carboxylate ester group) .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it’s used. For example, the piperidine ring might undergo reactions typical of secondary amines, while the benzoisoquinoline could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and the presence of any charged groups would influence properties like its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Photopolymerization Initiators
2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2,3,4,5,6-pentachlorobenzoate has been utilized in the synthesis of acrylated naphthalimide one-component visible light initiators. These initiators, including compounds like ND-N-EA and ND-N-BEA, demonstrate good photopolymerization initiating performance and high migration stability in cured films. Their structures were confirmed through HR-MS, 1H NMR, and 13C NMR. The photochemical mechanisms of these compounds were explored using cyclic voltammetry (CV), density functional theory (DFT) calculations, and electron paramagnetic resonance (EPR) spectroscopy. Their applications suggest potential in creating advanced materials with specific light-induced polymerization capabilities (Yang et al., 2018).
Synthesis of Pyrano and Pyrimidines Derivatives
The compound is involved in the synthesis of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines. This synthesis process involves the reaction of ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate and its analogs with benzoyl isothiocyanate, leading to 1-thioureido derivatives. These derivatives underwent cyclization to produce compounds with potential applications in pharmaceutical and chemical research, indicating the versatility of this compound in synthesizing complex heterocycles (Paronikyan et al., 2016).
Fluorescence Resonance Energy Transfer (FRET) Probe Development
This compound has been used to develop a fluorescence resonance energy transfer (FRET) probe for the ratiometric detection of Cr3+ ions in living cells. This probe exhibits high FRET efficiency and sensitivity towards Cr3+, with minimal interference from other common ions. The compound's ability to enable ratiometric fluorescence and colorimetric change makes it a valuable tool for biological and chemical sensing applications, especially in intracellular ion imaging (Adhikari et al., 2019).
Future Directions
Properties
IUPAC Name |
2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 2,3,4,5,6-pentachlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19Cl5N2O4/c27-19-18(20(28)22(30)23(31)21(19)29)26(36)37-12-11-33-24(34)14-6-4-5-13-16(32-9-2-1-3-10-32)8-7-15(17(13)14)25(33)35/h4-8H,1-3,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQUHFPKONZONE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19Cl5N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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